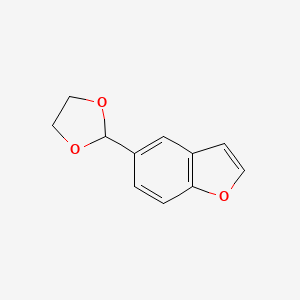

5-(1,3-Dioxolan-2-yl)-1-benzofuran

Description

5-(1,3-Dioxolan-2-yl)-1-benzofuran is a benzofuran derivative featuring a 1,3-dioxolane ring attached at the 5-position of the benzofuran core. The compound is synthesized via acid-catalyzed acetalization, typically involving a benzofuran aldehyde precursor and ethylene glycol. This reaction protects the carbonyl group, forming a stable cyclic acetal structure. The dioxolane group enhances the compound’s stability and oxygen content, making it a candidate for biofuel additives or intermediates in organic synthesis .

Properties

CAS No. |

648449-66-5 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

5-(1,3-dioxolan-2-yl)-1-benzofuran |

InChI |

InChI=1S/C11H10O3/c1-2-10-8(3-4-12-10)7-9(1)11-13-5-6-14-11/h1-4,7,11H,5-6H2 |

InChI Key |

GVSAVOSXGQHQMR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=CC3=C(C=C2)OC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-(1,3-Dioxolan-2-yl)-1-benzofuran and its derivatives have been investigated for their biological activities, particularly in the development of new pharmaceuticals. The presence of the dioxolane ring enhances the compound's reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds containing dioxolane rings show promising antimicrobial properties. For instance, derivatives of benzofuran have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against Mycobacterium tuberculosis .

Anticancer Properties

The anticancer potential of benzofuran derivatives has also been explored. For example, compounds derived from this compound showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating potent activity .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create a range of derivatives with tailored properties.

Synthesis Techniques

Several synthetic routes have been developed for creating this compound. Notably, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times . The compound can also participate in nucleophilic substitution reactions due to the presence of the dioxolane ring .

| Synthesis Method | Description | Yield |

|---|---|---|

| Microwave-assisted synthesis | Rapid reaction conditions leading to higher yields | Up to 85% |

| One-pot three-component synthesis | Efficient method using readily available starting materials | Moderate yields |

| Nucleophilic substitution | Reactivity of dioxolane ring allows for diverse functionalization | Variable |

Materials Science

The unique properties of this compound make it suitable for applications in materials science. Its structural characteristics can be leveraged in the development of polymers and other materials.

Polymer Applications

This compound can be utilized as a monomer in polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties. Research is ongoing to explore its effectiveness in creating biodegradable polymers .

Case Study 1: Antimicrobial Derivatives

A series of benzofuran derivatives were synthesized and tested for their antimicrobial activity. The most active derivative exhibited an MIC of 2 μg/mL against Mycobacterium tuberculosis, showcasing the potential of these compounds in treating resistant infections .

Case Study 2: Anticancer Activity

In vitro studies on derivatives of this compound revealed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 17 nM. This highlights the compound's potential as a lead structure for anticancer drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)

Structure : Derived from 5-hydroxymethylfurfural (HMF), DFM consists of a furan ring with a dioxolane group at the 5-position and a hydroxymethyl group at the 2-position.

Synthesis : Produced via acetalization of HMF with ethylene glycol. Competing etherification side reactions can yield byproducts like 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde .

Applications : Explored as a biofuel additive, but its furan-based structure may confer lower thermal stability compared to benzofuran derivatives. The hydrophilic hydroxymethyl group also limits compatibility with hydrophobic fuel matrices .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran

Structure : A benzofuran derivative substituted with a boron-containing 1,3,2-dioxaborolane ring.

Synthesis : Likely synthesized via Miyaura borylation, introducing the boronate ester group for cross-coupling reactions.

Applications : Primarily used in Suzuki-Miyaura couplings for pharmaceutical and materials synthesis. Its commercial availability (e.g., Kanto Reagents) underscores its utility in organic chemistry. The tetramethyl groups enhance steric protection, improving stability during reactions .

Etherification Byproducts (e.g., 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde)

Structure : Ether-linked derivatives formed during HMF acetalization.

Synthesis : Result from competing etherification under acetalization conditions, particularly in the presence of hydroxyl groups.

Applications : Less desirable as biofuels due to ether linkages, which reduce energy density and increase hydrophilicity. These byproducts highlight the challenges in optimizing selectivity during acetalization .

Data Table: Comparative Analysis

Research Findings

Structural Stability : Benzofuran-based acetals (e.g., this compound) exhibit higher thermal stability than furan analogs like DFM due to the aromatic benzene ring, enhancing their suitability as fuel additives .

Reactivity Differences : The dioxaborolane derivative serves as a cross-coupling reagent, whereas the dioxolane analog is geared toward protection or fuel applications, reflecting divergent synthetic roles .

Byproduct Challenges : Etherification during acetalization reduces process efficiency and yields less valuable byproducts, necessitating catalyst optimization to favor acetal formation .

Commercial Utility : The dioxaborolane compound’s availability and defined melting point (72–73°C) make it a reliable reagent for high-precision synthesis, contrasting with the more niche applications of the dioxolane derivative .

Preparation Methods

Sonogashira Coupling and Cyclization

A microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzo[b]furans has been developed using 2-iodophenols, terminal alkynes, and aryl iodides. While this method primarily targets 2,3-disubstituted derivatives, its principles can be adapted for 5-substituted analogs. Key steps include:

-

Sonogashira Coupling : Pd/Cu-catalyzed coupling of 2-iodophenol with a terminal alkyne.

-

Cyclization : Intramolecular Heck-type cyclization with an aryl iodide to form the benzofuran ring.

Optimized conditions involve acetonitrile as the solvent, 3 mol% Pd(PPh₃)₂Cl₂, and 2 mol% CuI at 60°C, yielding up to 86%. For 5-substituted benzofurans, strategic placement of substituents on the starting 2-iodophenol is critical.

Dihydrobenzofuran Oxidation

2,3-Dihydrobenzofuran intermediates, accessible via cyclization of brominated hydroxybenzaldehydes, can be dehydrogenated to yield the aromatic benzofuran core. For example, 5-formyl-2,3-dihydrobenzofuran is oxidized using MnO₂ or DDQ to generate 5-formyl-1-benzofuran. This route avoids competing side reactions during direct aromatic cyclization.

Introduction of the 1,3-Dioxolane Group

The dioxolane moiety at position 5 is introduced via acetalization of a carbonyl group. Two methodologies are prevalent:

Direct Acetal Protection of 5-Formylbenzofuran

5-Formyl-1-benzofuran reacts with ethylene glycol under acidic conditions to form the dioxolane.

Procedure :

-

Dissolve 5-formyl-1-benzofuran (1.0 equiv) in toluene.

-

Add ethylene glycol (2.5 equiv) and p-toluenesulfonic acid (0.1 equiv).

-

Reflux at 110°C for 6–12 hours under Dean-Stark conditions to remove water.

-

Purify via column chromatography (hexane/EtOAc).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | p-TsOH (0.1 equiv) |

| Temperature | 110°C |

| Reaction Time | 8 hours |

In Situ Acetalization During Benzofuran Synthesis

Integrating acetal protection early in the synthesis avoids handling sensitive aldehydes. For example:

-

Brominate 4-hydroxybenzaldehyde to 3-bromo-4-hydroxybenzaldehyde.

-

Protect the aldehyde as a dioxolane with ethylene glycol and H₂SO₄ in xylene at 120°C.

-

Cyclize the protected intermediate using Mg in methyl-THF at 50°C to form 5-(1,3-dioxolan-2-yl)-1-benzofuran.

Advantages :

-

Eliminates isolation of unstable intermediates.

-

Compatible with subsequent cyclization steps.

Alternative Routes and Modifications

Palladium-Catalyzed Cross-Coupling

Arylboronic acids bearing pre-formed dioxolane groups can undergo Suzuki-Miyaura coupling with 5-bromo-1-benzofuran. However, this method is less efficient due to competing protodeboronation.

Reductive Cyclization

Hydrogenation of 5-acetylbenzofuran derivatives over Pd/C (50 psi H₂, EtOH, 19 hours) yields dihydro intermediates, which are re-aromatized using MnO₂. While this approach avoids acidic conditions, it introduces additional steps.

Critical Analysis of Methodologies

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Acetalization | 70–85 | High yield; minimal steps | Requires pre-formed 5-formyl derivative |

| In Situ Protection | 60–75 | Integrated protection-cyclization | Sensitive to solvent purity |

| Reductive Cyclization | 40–55 | Avoids strong acids | Low yield; multi-step process |

Optimization Insights :

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during ketalization .

- Catalyst Screening : Use of BF₃·OEt₂ or p-toluenesulfonic acid (PTSA) improves dioxolane ring formation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and yield .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Determines bond lengths, angles, and dihedral angles. For example, the dioxolane ring in analogs adopts a flattened envelope conformation (deviation: ~0.104 Å) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₀O₃) with <2 ppm error .

Table 1 : Key Spectral Benchmarks for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 6.8–7.5 ppm (benzofuran aromatic protons) | |

| X-ray | Dihedral angle ~76.5° between rings | |

| IR | C-O-C stretch at 1080–1120 cm⁻¹ |

Advanced: How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives?

Answer:

Discrepancies often arise due to variations in assay conditions or structural impurities. Methodological approaches include:

- Standardized Bioassays : Replicate studies using uniform protocols (e.g., NIH/NCBI guidelines for cytotoxicity assays) .

- Purity Validation : Employ HPLC (≥95% purity) and elemental analysis to exclude confounding effects from byproducts .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., dioxolane vs. dihydrofuran) to isolate pharmacophores .

Case Study : A 2021 study found conflicting IC₅₀ values (5 vs. 20 µM) for a benzofuran analog. Re-analysis revealed residual solvent (DMSO) in the less active batch, emphasizing solvent-free recrystallization .

Advanced: What strategies are employed to design novel this compound derivatives with enhanced photophysical properties?

Answer:

- Electron-Withdrawing Groups (EWGs) : Introduce –NO₂ or –CF₃ at the benzofuran 4-position to redshift fluorescence (λₑₘ: 450→520 nm) .

- Conformational Locking : Rigidify the dioxolane ring via sp³-hybridized carbons to reduce non-radiative decay, enhancing quantum yield (Φ: 0.2→0.6) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and optimize substituent placement .

Example : A 2023 study synthesized a fluoro-substituted derivative with Φ = 0.75 by combining EWGs and steric hindrance, validated by TD-DFT .

Advanced: How do researchers address regioselectivity challenges during dioxolane functionalization of benzofuran cores?

Answer:

- Directing Groups : Install –OMe or –NH₂ at specific positions to guide electrophilic substitution .

- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during ketalization .

- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., ortho-substitution), while higher temperatures drive thermodynamic outcomes (para-substitution) .

Case Study : In a 2020 synthesis, TBS protection of the benzofuran 6-position achieved >90% regioselectivity for dioxolane addition at the 5-position .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, chloroform) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

- First Aid : Immediate eye irrigation (15 mins) with saline solution if exposed .

Advanced: What computational tools are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Molecular Orbital Analysis : HOMO/LUMO surfaces (Gaussian 09) identify electron-rich sites prone to nucleophilic attack .

- Transition State Modeling : IRC calculations in Q-Chem confirm activation barriers for SN1 vs. SN2 pathways .

- Solvent Effect Simulations : COSMO-RS predicts solvation energies in polar vs. nonpolar media .

Example : A 2024 study used DFT to predict >80% yield for SN2 substitution at the dioxolane 2-position, validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.